2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
属性
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-3-30-13-7-12-25-23(29)19-20-22(27-18-11-5-4-10-17(18)26-20)28(21(19)24)16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13,24H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDFDKRLPLHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H27N5O3
- Molecular Weight : 433.5 g/mol
- CAS Number : 578720-33-9
The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its interactions with various biological targets, particularly receptor tyrosine kinases.
The primary mechanism of action for this compound involves the inhibition of Eph receptor tyrosine kinases. These kinases are crucial in mediating cell signaling related to development, migration, and adhesion. By inhibiting these pathways, the compound may affect cancer progression and other diseases characterized by aberrant kinase activity.
Key Mechanisms:
- Eph Kinase Inhibition : The compound exhibits low-nanomolar affinity for Eph kinases, indicating strong potential as a therapeutic agent.
- Disruption of Eph-ephrin Signaling : This disruption can lead to altered cell adhesion and migration patterns, which are critical in tumor metastasis.
Biological Activity and Therapeutic Applications
The biological activity of 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been investigated across various studies:
Anticancer Properties
Research has demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- IC50 Values : In studies involving various cancer cell lines (e.g., HCT-116 and MCF-7), quinoxaline derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antiviral Activity
Quinoxaline derivatives have also shown antiviral properties. Some studies have reported effective concentrations against viral pathogens, indicating potential applications in antiviral therapies .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives similar to 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:
相似化合物的比较
Key Observations :
- The 3-ethoxypropyl group in the target compound balances hydrophobicity and solubility better than the shorter 3-methoxypropyl chain or the highly lipophilic 2-phenylethyl group .
Modifications to the Aromatic Substituent
Key Observations :
- The 3-methylphenyl group in the target compound provides moderate steric hindrance compared to the smaller 3-methoxyphenyl or the polar 3-hydroxy-2,6-dimethylphenyl .
- Electron-donating groups (e.g., 2,5-dimethoxy in ) may enhance π-π interactions but reduce metabolic stability .
Hybrid Modifications
Key Observations :
- Positional isomerism (e.g., 2-methoxy-5-methylphenyl vs. 3-methylphenyl) significantly alters electronic and steric profiles, which may impact binding affinity .
准备方法
Sonogashira Coupling-Based Cyclization
The Sonogashira reaction enables the construction of the pyrrole ring fused to a quinoxaline system. Adapted from, the protocol involves:
Reagents :
-
3-Chloro-N-alkylquinoxalin-2-amine
-
Propargyl bromide
-
PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
-
Wet morpholine as solvent and base
Procedure :
-
3-Chloro-N-(3-methylbenzyl)quinoxalin-2-amine (1.0 eq) reacts with propargyl bromide (1.2 eq) in wet morpholine at 80°C for 12 hours.
-
Cyclization yields 1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbaldehyde (Yield: 68%).
-
Oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic conditions.
Key Characterization :
Metal-Free Oxidative Annulation
An alternative route employs decarboxylative cyclization, as demonstrated in:
Reagents :
-
2-(1H-Pyrrol-1-yl)-3-methylaniline
-
Glycolic acid (α-hydroxy acid)
-
TBHP (tert-butyl hydroperoxide) as oxidant
Procedure :
-
Condensation of 2-(1H-pyrrol-1-yl)-3-methylaniline with glycolic acid in CHCl₃ at 70°C under O₂.
-
Intramolecular cyclization forms the pyrroloquinoxaline core (Yield: 62%).
Functionalization of the Core Structure
Introduction of the Carboxamide Group
The carboxylic acid intermediate undergoes amidation with 3-ethoxypropylamine:
Reagents :
-
1-(3-Methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid
-
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
-
3-Ethoxypropylamine
Procedure :
-
Activation of the carboxylic acid with EDCl/HOBt in DMF at 0°C.
-
Addition of 3-ethoxypropylamine (1.5 eq) and stirring at room temperature for 6 hours.
-
Isolation of the carboxamide via column chromatography (Yield: 75%).
Characterization :
Installation of the 2-Amino Group
Method A: Nitration/Reduction
-
Nitration of the pyrroloquinoxaline core with HNO₃/H₂SO₄ at 0°C.
-
Reduction of the nitro group using H₂/Pd-C in ethanol (Yield: 82%).
Method B: Direct Amination
Optimization and Challenges
Regioselectivity in Cyclization
常见问题
Q. What are the key synthetic routes for synthesizing 2-amino-N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Condensation reactions to form the pyrroloquinoxaline core, often using aldehydes or ketones under acidic conditions .
- Functionalization of the core with substituents (e.g., 3-ethoxypropylamine) via nucleophilic substitution or coupling reactions .
- Purification via recrystallization or chromatography to isolate the final product .
Q. Example Protocol :
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | Quinoxaline derivative + 3-methylphenyl iodide, Pd catalysis | 65% |
| 2 | Amide coupling | 3-ethoxypropylamine, DCC, DMAP, DCM | 78% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
Q. How is structural purity confirmed for this compound?
Advanced spectroscopic and chromatographic methods are critical:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm absence of isomers .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (±1 ppm accuracy) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
Optimization strategies include:
- Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .
- Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning to improve regioselectivity .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Kinetic binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., kinase inhibition) .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
- Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HepG2) to validate antiproliferative activity .
Q. How can contradictions in reported bioactivity data be resolved?
- Meta-analysis : Compare datasets using standardized assays (e.g., MTT vs. ATP-based viability assays) to identify protocol-dependent variability .
- Control experiments : Verify compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS .
- Orthogonal validation : Confirm activity using CRISPR-mediated gene knockout of putative targets .
Critical Analysis of Contradictory Findings
- Variability in IC₅₀ values : Discrepancies between MTT and ATP-Lite assays (Table 1) may arise from differences in detection sensitivity to metabolic activity .
- Synthetic yields : Inconsistent yields in Step 1 (Table 2) could reflect solvent purity or catalyst lot variability. Rigorous quality control for reagents is recommended .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
